molecular formula C20H25N3O5 B563529 Desisopropyl Disopyramide-d7 Oxalate CAS No. 1216961-48-6

Desisopropyl Disopyramide-d7 Oxalate

Cat. No.: B563529
CAS No.: 1216961-48-6
M. Wt: 394.479
InChI Key: VZVCIBBRKTYOOA-LBRFFFIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desisopropyl Disopyramide-d7 Oxalate is a deuterated derivative of Disopyramide, a class I antiarrhythmic drug used to treat cardiac arrhythmias. This compound is primarily utilized in research settings, particularly in the field of proteomics . The molecular formula of this compound is C20H18D7N3O5, and it has a molecular weight of 394.47 .

Preparation Methods

The synthesis of Desisopropyl Disopyramide-d7 Oxalate involves the deuteration of Disopyramide, followed by the formation of its oxalate salt. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

Desisopropyl Disopyramide-d7 Oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Desisopropyl Disopyramide-d7 Oxalate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Desisopropyl Disopyramide-d7 Oxalate, like its parent compound Disopyramide, acts as a sodium channel blocker. It inhibits the fast inward sodium current responsible for the depolarization phase of the cardiac action potential. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating arrhythmias .

Comparison with Similar Compounds

Desisopropyl Disopyramide-d7 Oxalate is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-phenyl-2-pyridin-2-ylbutanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)/i1D3,2D3,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCIBBRKTYOOA-LBRFFFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661892
Record name Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216961-48-6
Record name Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.